molecular formula C13H22N2O3 B12287282 tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

Cat. No.: B12287282
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a ketone at position 3, and a dimethylaminomethylene substituent at position 3. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. The tert-butyl group enhances steric protection of the carbamate, improving stability against hydrolysis, while the conjugated dimethylaminomethylene and ketone groups may facilitate hydrogen bonding and nucleophilic interactions .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (4E)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8+

InChI Key

OYVVKCJFSGWRSI-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\N(C)C)/C(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired tert-butyl ester.

Another method involves the use of Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H22N2O3C_{13}H_{22}N_{2}O_{3} and a molecular weight of approximately 254.33 g/mol. It features a piperidine ring that is substituted with a tert-butyl group, a dimethylaminomethylene group, and a carbonyl group. These functional groups contribute to its reactivity and solubility, enhancing its utility in various applications .

Scientific Research Applications

1. Medicinal Chemistry

  • Biological Activity : Research indicates that this compound exhibits significant biological activity, particularly through interactions with enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the tert-butyl ester enhances stability and solubility, potentially modulating the activity of target molecules .
  • Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for potential therapeutic applications, including anti-cancer agents and treatments for neurodegenerative diseases .

2. Organic Synthesis

  • Building Block : It is utilized as a building block in organic synthesis to create more complex molecules. Its ability to undergo various chemical transformations makes it suitable for generating diverse piperidine derivatives .
  • Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently while maintaining structural integrity. These methods often involve nucleophilic substitutions or coupling reactions with other functionalized compounds .

Case Study 1: Interaction Studies

A study focused on the interaction of this compound with specific protein targets revealed its potential as a lead compound for developing inhibitors against certain enzymes involved in cancer progression. The interactions were characterized using techniques such as X-ray crystallography and NMR spectroscopy, demonstrating how structural modifications can enhance binding affinity .

Case Study 2: PROTAC Development

In another application, this compound was incorporated into the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics aimed at targeted protein degradation. The bifunctionalized derivatives synthesized from this compound showed promising results in degrading specific target proteins associated with various diseases .

Mechanism of Action

The mechanism of action of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl ester group can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 3-Oxo vs. 4-Oxo Derivatives

Compound A: tert-Butyl (E)-3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (Ref: 10-F636357)

  • Key Differences: Oxo group at position 4 instead of 3.
  • Implications: The 3-oxo group in the target compound may enable stronger hydrogen bonding in biological systems compared to the 4-oxo isomer.

Substituted Piperidines with Alternative Functional Groups

Compound B: tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

  • Key Differences: Replaces the oxo and methylene groups with dimethylamino and methyl substituents at position 4.
  • Implications :
    • Increased steric hindrance from the methyl group may reduce binding affinity in enzyme-active sites.
    • Lacking the conjugated ketone-methylene system, this compound is less suited for applications requiring electronic delocalization .

Trifluoromethyl-Substituted Analogs (Patent Examples)

Compound C : EP 1,763,351 B9 (tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate)

  • Key Differences :
    • Incorporates a trifluoromethylphenyl group and a tetrahydropyridine ring.
    • Synthesized via BOP-mediated coupling in methylene chloride with triethylamine .
  • Implications :
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces nucleophilicity compared to the target compound.
    • The tetrahydropyridine moiety introduces conformational flexibility, which may broaden biological target range .

Reactivity Profiles

Compound Key Reactivity Features
Target Compound Ketone at C3 participates in keto-enol tautomerism; dimethylaminomethylene acts as a nucleophile.
Compound A (4-Oxo isomer) Reduced tautomerization potential due to oxo position; may exhibit lower stability .
Compound C (Trifluoromethyl) Electron-deficient aromatic ring resists electrophilic substitution; stable under acidic conditions .

Stability and Challenges

  • Target Compound: Tert-butyl protection mitigates hydrolysis, but the dimethylaminomethylene group may pose oxidative instability.
  • Compound A : Discontinued status suggests unresolved synthesis or storage issues, possibly due to tautomer-dependent degradation .

Biological Activity

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate, also known as 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 157327-41-8
  • Density : 1.1 g/cm³
  • Boiling Point : 357.9 °C at 760 mmHg
  • Flash Point : 170.2 °C

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It acts as an inhibitor of certain protein kinases, which play crucial roles in cell signaling and regulation of various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds similar to tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine can inhibit the growth of cancer cells by targeting specific oncogenic pathways.
  • Antimicrobial Properties : The compound has demonstrated inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine:

StudyFocusFindings
Antitumor EffectsInhibitory activity against mutant forms of protein tyrosine kinases (KIT and PDGFRA) was observed, indicating potential for cancer treatment.
Synthesis and YieldA synthetic approach yielded a mixture with significant antitumor activity, suggesting that structural modifications could enhance efficacy.
Antimicrobial TestingThe compound showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro, supporting its use as an antimicrobial agent.

Pharmacological Profile

The pharmacological profile of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine includes:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various targets are critical for understanding potency.
TargetIC50 Value (nM)
KIT<10
PDGFRA<20

These values indicate high potency against these targets, which are relevant in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.